Finasteride-d9

概要

説明

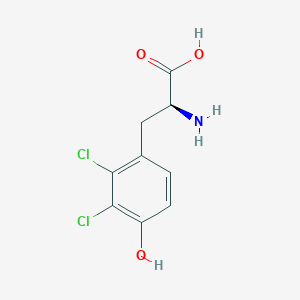

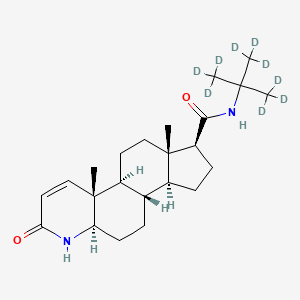

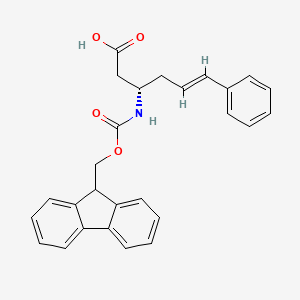

Finasteride-d9 is used as an internal standard for the quantification of finasteride by GC- or LC-MS . It is a 4-azasteroid competitive inhibitor of 5α-reductase type II and a derivative of testosterone . It is 100-fold selective for 5α-reductase type II over type I .

Synthesis Analysis

Finasteride’s stability was evaluated under forced degradation conditions . A stability-indicating liquid chromatography method was developed and validated for the evaluation of finasteride and degradation products formed in pharmaceutical preparations and the raw material . The alkaline degradation kinetics of the drug were also evaluated and could be best described as second-order kinetics under the experimental conditions applied for the tablets and raw material .Molecular Structure Analysis

The morphological structure of Finasteride was converted into an amorphous or a molecular solution state and lost its original crystallographic structure when Finasteride was combined with dispersion carriers . FT-IR revealed significant intermolecular interactions which are formed by hydrogen bonds between the amide group on ring A of Finasteride and the hydroxyl group of HPMC .Chemical Reactions Analysis

Stability studies of the pharmaceutically important compound finasteride were conducted in order to evaluate decomposition of the drug under forced degradation conditions . A simple stability-indicating liquid chromatography method was developed and validated for the evaluation of finasteride and degradation products formed in pharmaceutical preparations and the raw material .Physical And Chemical Properties Analysis

This compound has a molecular formula of C23H27D9N2O2 and a formula weight of 381.6 . It is slightly soluble in chloroform and methanol .科学的研究の応用

Finasteride-d9 is used in scientific research to study the pharmacokinetics and metabolism of finasteride. Pharmacokinetics is the study of how drugs are absorbed, distributed, metabolized, and eliminated by the body. This compound is used to track the movement of finasteride in the body and to determine its metabolic fate. This information is important for understanding the efficacy and safety of finasteride in treating this compound and male pattern hair loss.

作用機序

Target of Action

Finasteride-d9 is a labeled version of Finasteride . The primary target of this compound is the enzyme 5-alpha reductase . This enzyme is responsible for converting testosterone into a more potent androgen, 5-alpha-dihydrotestosterone (DHT) .

Mode of Action

This compound, like Finasteride, works by inhibiting the action of 5-alpha reductase . By blocking this enzyme, this compound effectively reduces the levels of DHT in the body . This inhibition leads to a decrease in the conversion of testosterone to DHT .

Biochemical Pathways

The inhibition of 5-alpha reductase affects the androgen signaling pathway . By reducing the levels of DHT, the primary androgen involved in androgen-dependent disorders, this compound can alter the effects of this pathway . This alteration can lead to changes in the growth and function of tissues that are sensitive to androgens, such as the prostate gland and hair follicles .

Pharmacokinetics

Finasteride is well absorbed after oral administration and is widely distributed . It undergoes extensive hepatic metabolism to essentially inactive metabolites, which are eliminated through the bile and urine . The terminal elimination half-life is 4.7 to 7.1 hours, but slow accumulation occurs with multiple doses .

Result of Action

The inhibition of 5-alpha reductase by this compound leads to a decrease in the levels of DHT. This can result in a reduction in the size of the prostate gland and an improvement in symptoms of benign prostatic hyperplasia . It can also slow down hair loss and promote hair regrowth in cases of male pattern hair loss .

Action Environment

The effectiveness of this compound can be influenced by various environmental factors. For example, individual characteristics related to hand preference and sexual orientation can modulate the effects of Finasteride . Understanding these variations can help in developing more personalized treatment approaches .

実験室実験の利点と制限

The use of finasteride-d9 in lab experiments has several advantages. It allows researchers to track the movement of finasteride in the body and to determine its metabolic fate. It also allows researchers to study the pharmacokinetics and metabolism of finasteride in a more precise manner. However, the use of labeled compounds such as this compound is expensive and requires specialized equipment. It also requires careful handling and storage to prevent contamination.

将来の方向性

For the study of finasteride-d9 include the development of new drugs, the study of the long-term effects of finasteride, and the use of this compound in combination with other drugs.

Safety and Hazards

生化学分析

Biochemical Properties

Finasteride-d9 acts by inhibiting the intracellular enzyme Type II 5α-reductase that converts the androgen testosterone into 5α-dihydrotestosterone . This inhibition is selective and results in a significant decrease in prostatic DHT concentrations .

Cellular Effects

The inhibition of 5α-reductase activity by this compound leads to a reduction in prostatic volume, improvement in urine flow, and reduction of symptoms associated with BPH . No significant effects on epithelial proliferation or tissue morphology have been demonstrated .

Molecular Mechanism

This compound exerts its effects at the molecular level by selectively inhibiting the Type II 5α-reductase enzyme, leading to a decrease in the conversion of testosterone to 5α-dihydrotestosterone .

Temporal Effects in Laboratory Settings

In a study conducted over 24 weeks, this compound showed a strong inhibition of 5α-reductase activity in human BPH tissue . The study did not find significant changes in epithelial proliferation or tissue morphology over time .

Metabolic Pathways

This compound is involved in the metabolic pathway that converts testosterone to 5α-dihydrotestosterone . By inhibiting the 5α-reductase enzyme, it affects this metabolic pathway and leads to a decrease in 5α-dihydrotestosterone levels .

特性

IUPAC Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,18+,22-,23+/m0/s1/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEPLOCGEIEOCV-BSRKVXQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)N4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine hydrochloride](/img/structure/B3091137.png)

![{2-[(1-Methyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride](/img/structure/B3091161.png)

![{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B3091175.png)

(propan-2-yl)amine](/img/structure/B3091221.png)